molecular formula C11H13Cl2N3O B13472837 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride

1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride

Cat. No.: B13472837
M. Wt: 274.14 g/mol
InChI Key: CURFXKLISHLTLH-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a phenyl group through an ether linkage

Preparation Methods

The synthesis of 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidin-5-yloxy Group: This can be achieved through the reaction of pyrimidine with an appropriate halogenated phenol under basic conditions.

    Coupling with Phenylmethanamine: The pyrimidin-5-yloxy group is then coupled with phenylmethanamine using a suitable coupling agent, such as a carbodiimide or a phosphonium salt.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-5-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its biological effects.

Comparison with Similar Compounds

1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar pyrimidine structure but differs in the substitution pattern and functional groups.

    N-Methyl-1-(pyridin-4-yl)methanamine dihydrochloride: This compound contains a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.

    1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: This compound has a pyridine ring linked to the phenyl group, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

(4-pyrimidin-5-yloxyphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H11N3O.2ClH/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11;;/h1-4,6-8H,5,12H2;2*1H

InChI Key

CURFXKLISHLTLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CN=CN=C2.Cl.Cl

Origin of Product

United States

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